- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer ActivatorMacromolecules (Washington, 2012, 45(20), 8172-8192,
Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

93423-88-2 structure
Nome do Produto:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
- (S)-N-(ethyoxycarbonyl)proline methyl ester
- (S)-propline-N-ethyl carbamate methyl ester
- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
- N-(ethyloxycarbonyl)-(L)-proline methyl ester
- S-(-)-N-ethoxycarbonyl-proline methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
- 6851AJ
- AB24980
- AX8044670
- 423P882
- Me
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
- (S)-N-(Ethoxycarbonyl)proline methyl ester
- N-(Ethoxycarbonyl)-(S)-proline methyl ester
- N-Ethoxycarbonyl-L-proline methyl ester
- L
- AS-31160
- AKOS015961305
- SCHEMBL5499151
- CHEMBL388926
- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
- AC-13585
- MFCD06410843
- 93423-88-2
- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
-
- MDL: MFCD12144841
- Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
- Chave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N
- SMILES: C(N1CCC[C@H]1C(=O)OC)(=O)OCC
Propriedades Computadas
- Massa Exacta: 201.10000
- Massa monoisotópica: 201.10010796g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 229
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 55.8
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de ebulição: 249.3℃ at 760 mmHg
- Ponto de Flash: 104.6℃
- Índice de Refracção: 1.478
- PSA: 55.84000
- LogP: 0.71820
- Pressão de vapor: No data available
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ° C, -4 ° C is better
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 1g |
¥860.40 | 2022-01-10 | |
Chemenu | CM198635-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$400 | 2021-06-09 | |
abcr | AB451143-250mg |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 250mg |
€142.10 | 2025-02-13 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 0.1g |
¥351.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 1g |
¥1123.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 100mg |
¥382.0 | 2024-04-15 | |
1PlusChem | 1P003RZW-250mg |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 250mg |
$113.00 | 2025-03-21 | |
Aaron | AR003S88-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 1g |
$149.00 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 250mg |
¥446.0 | 2024-04-15 | |
eNovation Chemicals LLC | D690547-5g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 5g |
$495 | 2025-02-18 |
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acidsSynthetic Communications, 1995, 25(10), 1523-30,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
Referência
- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalystOrganic & Biomolecular Chemistry, 2009, 7(2), 229-231,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Referência
- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referência
- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-prolineTetrahedron: Asymmetry, 2005, 16(5), 1055-1060,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt
Referência
- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiencyTetrahedron, 2006, 62(52), 12264-12269,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
Referência
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalystChinese Journal of Chemistry, 2009, 27(6), 1137-1140,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Referência
- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation ReactionsChemistry - A European Journal, 2016, 22(32), 11422-11428,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C
Referência
- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in watersTalanta, 2005, 67(1), 121-128,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A2007, , 68(9),,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt
Referência
- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline synthesesMolecules, 2012, 17, 5626-5650,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanesHeteroatom Chemistry, 2003, 14(1), 42-45,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
1.2 Solvents: Water
1.3 Solvents: Chloroform
Referência
- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acidTetrahedron: Asymmetry, 2003, 14(1), 95-100,
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Literatura Relacionada
-
1. Caper tea
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Produtos relacionados
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)
- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 2138388-43-7(1-({(tert-butoxy)carbonylamino}methyl)-4-ethylcyclohexane-1-carboxylic acid)
- 2172087-61-3(2,6-diethyl-5-(propan-2-yl)pyrimidine-4-carboxylic acid)
- 946356-16-7(3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)
- 539813-19-9(8-(E)-{4-(benzyloxy)phenylmethylidene}amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one)
- 1186237-66-0(1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Pureza:99%
Quantidade:5g
Preço ($):400.0